

# A Comparative Analysis of CCL27 and CCL28 Signaling Through the CCR10 Receptor

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For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 10 (CCR10) and its ligands, particularly **CCL27** and CCL28, represent a critical axis in immune surveillance, inflammatory responses, and tumorigenesis. Understanding the nuanced signaling differences between these ligands is paramount for the development of targeted therapeutics. This guide provides a comprehensive comparison of the signaling pathways activated by **CCL27** and other CCR10 ligands, supported by experimental data and detailed methodologies.

# **Ligand-Receptor Interactions and Tissue Expression**

CCR10 is primarily activated by two distinct chemokines: **CCL27** and CCL28.[1][2][3] While both ligands bind to the same receptor, their expression patterns and reported downstream signaling can differ, leading to distinct physiological outcomes. **CCL27** is predominantly expressed by keratinocytes in the skin, playing a key role in T-cell mediated skin inflammation. [3][4] In contrast, CCL28 is expressed by epithelial cells in various mucosal tissues, including the gut, lungs, and salivary glands, where it is involved in the homing of IgA-secreting plasma cells.[1][3][5][6] Notably, CCL28 can also signal through a second receptor, CCR3, which is not a target for **CCL27**.[1][5][6]



# Core Signaling Pathways: G Protein Activation and β-Arrestin Recruitment

Upon ligand binding, CCR10, a G protein-coupled receptor (GPCR), initiates intracellular signaling cascades. The two primary pathways activated are G protein-mediated signaling and  $\beta$ -arrestin recruitment. G protein activation typically leads to downstream effector signaling, while  $\beta$ -arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate its own wave of signaling.

A key area of investigation, with some conflicting findings in the literature, is whether **CCL27** and CCL28 act as biased agonists at CCR10. Biased agonism refers to the ability of different ligands for the same receptor to preferentially activate one signaling pathway over another.

One systematic study suggests that both **CCL27** and a biologically active, truncated form of CCL28, CCL28(4-108), act as balanced agonists, stimulating both G protein signaling and  $\beta$ -arrestin recruitment.[2][7] The full-length form, CCL28(1-108), was found to be inactive.[2][7] Conversely, other research indicates that CCL28 is a G protein-biased agonist, potently activating G protein signaling with minimal to no recruitment of  $\beta$ -arrestin, while **CCL27** engages both pathways. This discrepancy highlights the importance of the cellular context and experimental system in determining signaling outcomes.

# Quantitative Comparison of CCR10 Ligand Signaling

The following tables summarize the quantitative data on the potency (EC50) and efficacy (Emax) of **CCL27** and CCL28 in activating G protein and  $\beta$ -arrestin signaling pathways, reflecting the different findings in the field.

Table 1: Signaling properties of CCR10 ligands (Study suggesting balanced agonism for both ligands)



Ligand	Assay	EC50 (nM)	Emax (% of CCL27)
CCL27	G protein activation (cAMP inhibition)	0.57	100
β-arrestin recruitment	18	100	
CCL28(4-108)	G protein activation (cAMP inhibition)	6.6	~100
β-arrestin recruitment	45	~100	

Data adapted from a systematic assessment of chemokine signaling at CCR10.[2][8]

Table 2: Signaling properties of CCR10 ligands (Study suggesting biased agonism for CCL28)

Ligand	Assay	EC50 (nM)	Emax (% of CCL27)
CCL27	G protein activation (cAMP inhibition)	2.5	100
β-arrestin recruitment	10	100	
CCL28	G protein activation (cAMP inhibition)	25	100
β-arrestin recruitment	>1000	No significant activity	

Data interpreted from a study on biased agonism at chemokine receptors.

### **Downstream Signaling Cascades**

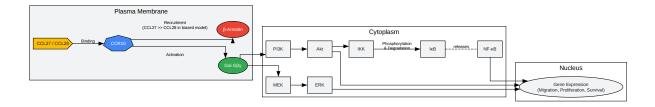
Activation of CCR10 by its ligands triggers several key downstream signaling pathways that mediate cellular responses such as migration, proliferation, and survival. These include:

 PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and has been shown to be activated by both CCL27 and CCL28 in various cell types, including cancer cells.[9][10]



- MAPK/ERK Pathway: The MAPK/ERK cascade is another important pathway involved in cell growth and differentiation that is activated upon CCR10 engagement.[1][10]
- NF-κB Pathway: In some contexts, particularly in cancer, CCR10 signaling can lead to the
  activation of the NF-κB transcription factor, which promotes inflammation and cell survival.
   [11]

The following diagrams illustrate the general signaling pathways initiated by CCR10 ligands.



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Figure 1: Overview of CCR10 Signaling Pathways.

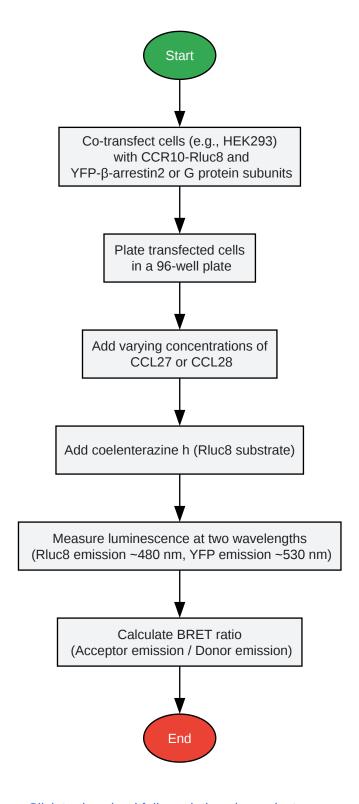
### **Experimental Protocols**

Detailed methodologies are crucial for the accurate interpretation and replication of signaling studies. Below are outlines of key experimental protocols used to assess CCR10 signaling.

### Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays are used to measure the proximity of two proteins, making them ideal for studying  $\beta$ -arrestin recruitment and G protein activation.





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Figure 2: Workflow for BRET-based assays.



## Western Blotting for Downstream Kinase Phosphorylation

Western blotting is a standard technique to quantify the activation of downstream signaling pathways by detecting the phosphorylation of key kinases like Akt and ERK.

- Cell Culture and Stimulation: Cells expressing CCR10 (e.g., A375 melanoma cells) are serum-starved and then stimulated with CCL27 or CCL28 (typically 10-100 ng/mL) for various time points.
- Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Blocking and Antibody Incubation: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473) or phosphorylated ERK1/2 (Thr202/Tyr204).
- Secondary Antibody and Detection: After washing, the membrane is incubated with an HRPconjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
- Analysis: The bands are quantified using densitometry and normalized to total protein or a loading control like GAPDH.

### **NF-kB Luciferase Reporter Assay**

This assay measures the transcriptional activity of NF-kB, providing a functional readout of this signaling pathway.



- Cell Transfection: Cells (e.g., HEK293) are co-transfected with a CCR10 expression vector, an NF-kB-driven firefly luciferase reporter plasmid, and a constitutively active Renilla luciferase control plasmid.
- Stimulation: Transfected cells are stimulated with CCL27 or CCL28 for 6-24 hours.
- Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
- Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control
  for transfection efficiency. The fold induction of NF-κB activity is calculated relative to
  unstimulated cells.

### Conclusion

The signaling pathways initiated by CCL27 and CCL28 through the CCR10 receptor are complex and context-dependent. While both ligands can activate canonical G protein-mediated downstream cascades like the PI3K/Akt and MAPK/ERK pathways, the extent to which they engage the β-arrestin pathway may differ, as suggested by conflicting reports on biased agonism. This potential for differential signaling could explain their distinct biological roles in skin versus mucosal immunity. For drug development professionals, exploiting this biased agonism could lead to the design of receptor modulators with more specific and targeted effects, minimizing off-target activities. Further research is necessary to fully elucidate the structural and cellular factors that govern the signaling outcomes of the CCR10-ligand axis.

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